molecular formula C9H11Cl2N B1648591 1-(2,3-Dichlorophenyl)propan-2-amine

1-(2,3-Dichlorophenyl)propan-2-amine

Cat. No.: B1648591
M. Wt: 204.09 g/mol
InChI Key: VFLJOFXKRGVFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a propan-2-amine backbone and a 2,3-dichlorophenyl substituent. This structural motif confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and neuroscience research. Its molecular formula is C₉H₁₁Cl₂N (molecular weight: 216.10 g/mol). The chlorine atoms at the 2- and 3-positions of the phenyl ring influence electronic effects (e.g., electron-withdrawing) and steric interactions, which may modulate receptor binding affinity and metabolic stability .

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)propan-2-amine

InChI

InChI=1S/C9H11Cl2N/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4,6H,5,12H2,1H3

InChI Key

VFLJOFXKRGVFBK-UHFFFAOYSA-N

SMILES

CC(CC1=C(C(=CC=C1)Cl)Cl)N

Canonical SMILES

CC(CC1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituted phenethylamines and propan-2-amine derivatives share core structural features but differ in substitution patterns, leading to distinct biological and chemical profiles. Key analogs include:

Compound Name Substituents Molecular Formula Key Features
1-(2,3-Dichlorophenyl)propan-2-amine 2,3-dichlorophenyl, propan-2-amine C₉H₁₁Cl₂N High lipophilicity due to Cl substituents; potential psychoactive properties .
DOPR (1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine) 2,5-dimethoxy-4-propylphenyl C₁₄H₂₃NO₂ Methoxy groups enhance serotonin receptor affinity; propyl group increases metabolic stability .
DOF (1-(4-fluoro-2,5-dimethoxyphenyl)propan-2-amine) 4-fluoro-2,5-dimethoxyphenyl C₁₁H₁₆FNO₂ Fluorine substitution improves bioavailability; dimethoxy groups alter receptor selectivity .
2-(3,5-Dichlorophenyl)propan-2-amine 3,5-dichlorophenyl, propan-2-amine C₉H₁₁Cl₂N Symmetric Cl substitution reduces steric hindrance; lower receptor binding compared to 2,3-isomer .
1-(4-Fluorophenyl)propan-2-amine 4-fluorophenyl, propan-2-amine C₉H₁₂FN Fluorine enhances metabolic stability; weaker electron-withdrawing effect vs. Cl .
IAP (1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine) dihydroindenyl, propan-2-amine C₁₂H₁₅N Planar indenyl group may enhance CNS penetration; limited data on activity .

Physicochemical Properties

The 2,3-dichlorophenyl group in this compound significantly impacts its properties:

  • Lipophilicity: LogP ~2.8 (estimated), higher than non-chlorinated analogs due to Cl’s hydrophobicity.
  • Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in organic solvents (e.g., DCM, ethanol) .
  • pKa : ~9.5 (amine group), typical for primary amines, facilitating protonation at physiological pH .

Comparatively, DOF (with fluorine and methoxy groups) has lower logP (~2.2) but better aqueous solubility, while DOPR ’s propyl and methoxy substituents increase molecular weight and logP (~3.1) .

Pharmacological Activity

  • Serotonin and Dopamine Receptor Interaction : The 2,3-dichloro substitution may enhance affinity for serotonin (5-HT₂) and dopamine (D₂) receptors, similar to MDMA analogs .
  • Neurotoxicity : Chlorinated phenethylamines may exhibit higher neurotoxicity than fluorine- or methoxy-substituted derivatives due to oxidative stress induction .
  • Psychoactive Effects: DOPR and DOF are classified as new psychoactive substances (NPS) with stimulant and hallucinogenic properties, while this compound’s activity remains less characterized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.